![molecular formula C19H14ClN3O B3196789 2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine CAS No. 1000933-67-4](/img/structure/B3196789.png)
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Overview
Description
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound belongs to the family of furo[2,3-d]pyrimidines and has a molecular weight of 393.89 g/mol. In
Scientific Research Applications
Synthesis of Pyrimidines
Pyrimidines serve as essential building blocks in organic synthesis. Researchers have developed various methods for synthesizing pyrimidines, including the use of 4-HO-TEMPO-facilitated [3 + 3] annulation with amidines and saturated ketones under Cu-catalysis . This efficient synthesis pathway enables the preparation of diverse pyrimidine derivatives.
Anti-Inflammatory Effects
Pyrimidines exhibit potent anti-inflammatory properties. Their inhibitory response targets key inflammatory mediators, including prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), nuclear factor κB (NF-κB), leukotrienes, and interleukins . These compounds play a crucial role in modulating inflammatory pathways, making them promising candidates for drug development.
Anticancer Activity
Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated remarkable cytotoxic effects against cancer cell lines. These compounds exhibit low IC50 values, ranging from 45 to 97 nM against MCF-7 breast cancer cells and 6 to 99 nM against HCT-116 colon cancer cells. Additionally, they show moderate activity against HepG-2 liver cancer cells . Further research aims to optimize their efficacy and minimize toxicity.
Antimicrobial Properties
Researchers have synthesized N-pyridine-substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which display antimicrobial activity. These compounds may serve as potential agents against bacterial and fungal infections . Their mechanism of action and structure-activity relationships warrant further investigation.
Other Applications
Beyond the mentioned fields, pyrimidines find use in diverse areas, including antiviral, antituberculosis, and antioxidant research. Their versatility makes them valuable tools for medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, leading to a halt in cell division . This can have downstream effects on tumor growth and proliferation.
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis within cells .
properties
IUPAC Name |
2-(chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-11-14-22-18(21)16-15(12-7-3-1-4-8-12)17(24-19(16)23-14)13-9-5-2-6-10-13/h1-10H,11H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEVTKZWXSFLTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.